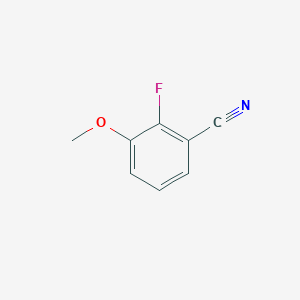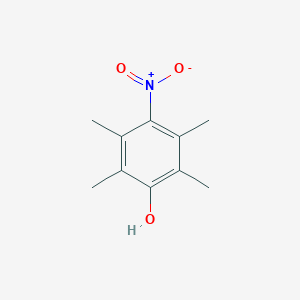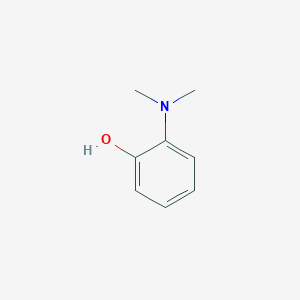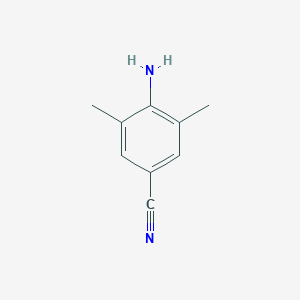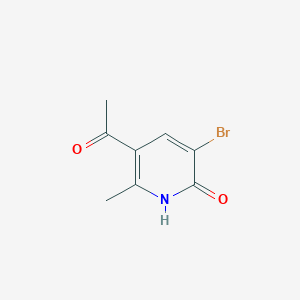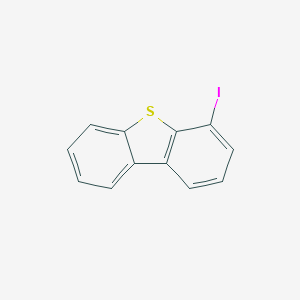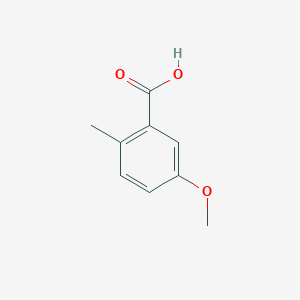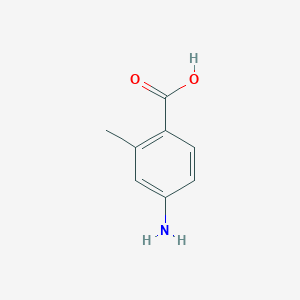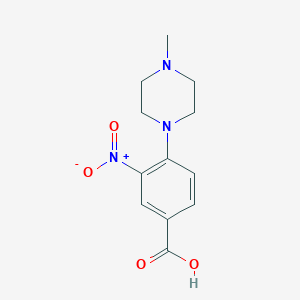
1-propil-1H-indol-2,3-diona
Descripción general
Descripción
1-Propyl-1H-indole-2,3-dione is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 . It is also known by its IUPAC name 1-propyl-1H-indole-2,3-dione . The compound is typically stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of 1-Propyl-1H-indole-2,3-dione can be achieved by the action of 1-bromopropane alkyl on 1H-indole-2,3-dione in the presence of a catalytic quantity of tetra-n-butylammonium bromide .Molecular Structure Analysis
The 1H-indole-2,3-dione unit of the molecule is essentially planar, with a root mean square (r.m.s.) deviation of 0.0387 . This plane makes a dihedral angle of 72.19 with the plane of the propyl substituent .Chemical Reactions Analysis
A comparative study of the change in different properties of electronic and structural of the free 1H-indole-2,3-dione molecule and its complexes has been obtained . HOMA analysis was performed to investigate the effects of lithium sodium and potassium cations on the aromaticity of lithium sodium and potassium complexes of 1H-indole-2,3-dione .Physical And Chemical Properties Analysis
1-Propyl-1H-indole-2,3-dione is a solid or liquid at room temperature . It has a predicted boiling point of 319.3±25.0 °C and a predicted density of 1±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Síntesis de Compuestos Heterocíclicos
Las isatinas, incluyendo 1-propil-1H-indol-2,3-diona, son sustratos versátiles en la síntesis química. Se utilizan para crear una variedad de compuestos heterocíclicos como indoles y quinolinas, que son cruciales en el desarrollo de nuevos fármacos .
Materia Prima Farmacéutica
Estos compuestos sirven como intermediarios clave en la síntesis orgánica y han estado históricamente relacionados con la síntesis de colorantes. Sin embargo, su función se ha expandido para incluir la creación de medicamentos debido a sus propiedades biológicas y farmacológicas .
Actividad Antituberculosa
Los derivados de 1H-indol-2,3-diona han sido investigados por su actividad antituberculosa in vitro contra Mycobacterium tuberculosis y Mycobacterium bovis, mostrando potencial como agentes terapéuticos en la lucha contra la tuberculosis .
Tratamiento del Cáncer
Los derivados del indol se están aplicando cada vez más en el tratamiento de células cancerosas debido a sus propiedades biológicamente activas. Muestran promesa en el desarrollo de tratamientos para varios tipos de cáncer .
Tratamiento de Infecciones Microbianas
Más allá del tratamiento del cáncer, estos compuestos también se exploran por su efectividad contra los microbios, lo que podría conducir a nuevos antibióticos o medicamentos antivirales .
Tratamiento de Trastornos
Las diversas propiedades biológicas de los derivados del indol los convierten en candidatos para el tratamiento de diferentes tipos de trastornos en el cuerpo humano, incluidos los trastornos neurológicos .
Diseño Molecular
El diseño de nuevas moléculas utilizando isoindolina-1,3-diona ha atraído la atención por su amplia gama de aplicaciones en la investigación científica, de 2015 a 2023 .
Safety and Hazards
The compound is classified under the GHS07 hazard class and has the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash it before reuse) .
Mecanismo De Acción
Target of Action
1-Propyl-1H-indole-2,3-dione, a derivative of indole, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules, suggesting its potential for high-affinity binding to various biological targets .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Pharmacokinetics
Indole derivatives are known to have broad-spectrum biological activities , suggesting they may have favorable ADME properties.
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that they may have significant molecular and cellular effects.
Propiedades
IUPAC Name |
1-propylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-7-12-9-6-4-3-5-8(9)10(13)11(12)14/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUNBCWMOHUMAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364687 | |
| Record name | 1-propyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41042-12-0 | |
| Record name | 1-propyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of the 1-propyl-1H-indole-2,3-dione molecule?
A1: The 1H-indole-2,3-dione unit of the molecule is essentially planar []. The propyl substituent is not coplanar with this unit, forming a dihedral angle of 72.19° with the 1H-indole-2,3-dione plane [].
Q2: How are the molecules of 1-propyl-1H-indole-2,3-dione arranged in its crystal structure?
A2: The crystal structure of 1-propyl-1H-indole-2,3-dione features chains that run along the b-axis. These chains are formed by C—H⋯O hydrogen bonds between adjacent molecules [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



